2,4-Difluorophenylmethylsulfoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Difluorophenylmethylsulfoxide is an organic compound characterized by the presence of two fluorine atoms attached to a phenyl ring and a sulfoxide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluorophenylmethylsulfoxide typically involves the oxidation of 2,4-difluorophenylmethyl sulfide. One common method is the use of hydrogen peroxide (H₂O₂) in the presence of a catalyst such as sodium tungstate (Na₂WO₄) under mild conditions. The reaction is carried out in an aqueous medium, and the product is isolated through standard purification techniques such as recrystallization or chromatography .
Industrial Production Methods
For industrial-scale production, continuous-flow processes may be employed to ensure consistent quality and yield. These methods often involve the use of automated systems to control reaction parameters precisely, thereby optimizing the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2,4-Difluorophenylmethylsulfoxide undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide to a sulfone.
Reduction: Reduction of the sulfoxide can revert it to the corresponding sulfide.
Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atoms.
Major Products
Oxidation: 2,4-Difluorophenylmethyl sulfone.
Reduction: 2,4-Difluorophenylmethyl sulfide.
Substitution: Various substituted phenylmethylsulfoxides depending on the nucleophile used.
Scientific Research Applications
2,4-Difluorophenylmethylsulfoxide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving sulfoxides.
Medicine: It is investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,4-Difluorophenylmethylsulfoxide involves its interaction with various molecular targets. The sulfoxide group can act as an electrophile, participating in reactions with nucleophiles. Additionally, the fluorine atoms can influence the compound’s reactivity and stability by altering the electronic properties of the phenyl ring. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorophenylmethyl sulfide: The reduced form of the sulfoxide.
2,4-Difluorophenylmethyl sulfone: The oxidized form of the sulfoxide.
2,4-Difluorobenzylamine: A related compound with an amine group instead of a sulfoxide.
Uniqueness
2,4-Difluorophenylmethylsulfoxide is unique due to the presence of both fluorine atoms and a sulfoxide group, which confer distinct chemical properties. The fluorine atoms enhance the compound’s stability and reactivity, while the sulfoxide group provides a versatile functional site for further chemical modifications .
Properties
Molecular Formula |
C7H6F2OS |
---|---|
Molecular Weight |
176.19 g/mol |
IUPAC Name |
2,4-difluoro-1-methylsulfinylbenzene |
InChI |
InChI=1S/C7H6F2OS/c1-11(10)7-3-2-5(8)4-6(7)9/h2-4H,1H3 |
InChI Key |
XYVKTLXWPAWOKZ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)C1=C(C=C(C=C1)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.